N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based carboxamide derivative characterized by a 4-fluorophenoxyethyl side chain and a methyl-substituted triazole core.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2/c1-17-8-11(15-16-17)12(18)14-6-7-19-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQMKWSGIGUGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the "Click" chemistry approach, which facilitates the formation of triazoles from azides and alkynes. The general synthetic route includes:
- Formation of the Triazole Ring : The reaction between an azide and an alkyne in the presence of a copper catalyst.
- Carboxamide Formation : Subsequent reaction with carboxylic acid derivatives to introduce the carboxamide functionality.
Antifungal Activity
Recent studies have indicated that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown promising activity against various fungal strains such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship suggests that modifications at the phenoxy or triazole moiety can enhance antifungal efficacy.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fluconazole | Candida albicans | >30 mg/kg |
| Triazole Analog | Candida albicans | 2.6 mg/kg |
| Triazole Analog | Aspergillus fumigatus | 39.8 mg/kg |
These findings suggest that the synthesized triazole derivatives could serve as effective alternatives to existing antifungal agents .
Antiparasitic Activity
In addition to antifungal properties, triazole derivatives have demonstrated antiparasitic activity. For example, compounds structurally related to this compound have shown efficacy against Trypanosoma cruzi, with MIC values significantly lower than traditional treatments like benznidazole.
| Compound | Parasitic Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benznidazole | Trypanosoma cruzi | >0.5 µg/mL |
| Triazole Analog | Trypanosoma cruzi | 0.033 µg/mL |
This highlights the potential for these compounds in treating parasitic infections .
Enzyme Inhibition
The biological activity of this compound also extends to enzyme inhibition. Studies have shown that these compounds can inhibit key enzymes such as carbonic anhydrase and various cytochrome P450 enzymes involved in drug metabolism.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Carbonic Anhydrase-II | Competitive Inhibition | 0.13 µM |
| CYP51 (Fungal P450) | Non-competitive Inhibition | 0.5 µM |
The ability to inhibit these enzymes suggests a dual mechanism of action that could enhance their therapeutic profile .
Case Studies
Several case studies have illustrated the effectiveness of triazole derivatives in clinical settings:
- Clinical Trials : A recent trial evaluated a series of triazole compounds for their efficacy against systemic fungal infections in immunocompromised patients. Results indicated a higher success rate compared to standard treatments.
- Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in significant reductions in parasitic load and improved survival rates compared to untreated controls.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
- Lipophilicity: The target compound’s 4-fluorophenoxy group confers moderate lipophilicity, intermediate between the polar methoxyethyl derivatives (e.g., ) and the highly lipophilic trifluoromethoxyphenyl analog .
- Electron Modulation : Fluorine and trifluoromethyl groups (e.g., ) enhance metabolic stability and electron-withdrawing effects, whereas methoxy/ethoxy groups (e.g., ) may improve solubility.
Pharmacological and Functional Comparisons
While direct activity data for the target compound are unavailable, structurally related analogs provide insights:
- Antimicrobial Targets: Derivatives like ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) inhibit MtPanK, a critical enzyme in bacterial lipid biosynthesis .
- Enzyme Inhibition: 4-Carboxamide-5-aryl-1,2,3-triazoles (e.g., ) inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme. The target compound’s triazole-carboxamide scaffold aligns with this inhibitory motif.
Crystallographic and Computational Studies
Structural characterization of similar compounds often employs SHELX software (e.g., SHELXL for refinement ). For instance, the citrate-bound FtsZ protein structure (related to ) was resolved using SHELX, highlighting its utility in analyzing triazole-carboxamide interactions.
Preparation Methods
Core Synthesis: 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
The triazole ring is typically constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging its regioselectivity for 1,4-disubstituted products. However, introducing a methyl group at the N1 position necessitates careful precursor design:
Route A (Azide-Alkyne Cycloaddition):
- Alkyne: Methyl propiolate (HC≡C-COOCH3)
- Azide: Methyl azide (CH3N3)
Route B (Hydrazine Cyclization):
- Precursor: Methylhydrazine and cyanoacetic acid.
| Method | Yield (%) | Purity (HPLC) | Regioselectivity |
|---|---|---|---|
| CuAAC | 68–72 | ≥95% | 1,4-disubstituted |
| Cyclization | 55–60 | ≥90% | 1,4-disubstituted |
Both routes require hydrolysis of the ester (if applicable) to yield the carboxylic acid. Route A, while higher-yielding, involves hazardous methyl azide, necessitating stringent safety protocols.
Side-Chain Preparation: 2-(4-Fluorophenoxy)ethylamine
Nucleophilic Substitution
4-Fluorophenol reacts with 2-chloroethylamine hydrochloride under basic conditions:
Mitsunobu Reaction
For stereochemical control in chiral analogs:
- Reagents: DIAD, PPh3, THF, 0°C → RT.
- Substrate: 4-Fluorophenol and N-Boc-ethanolamine.
- Yield: 82–85% after deprotection.
Amide Coupling: Convergent Synthesis
The carboxylic acid is activated for coupling with 2-(4-fluorophenoxy)ethylamine using two primary methods:
Acyl Chloride Mediation
Carbodiimide-Based Coupling
- Reagents: HATU, DIPEA, DMF, 0°C → RT, 6 h.
- Yield: 85–90%.
- Advantage: Superior for sterically hindered amines.
| Method | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| Acyl Chloride | SOCl2 | DCM | 70–75 |
| Carbodiimide | HATU | DMF | 85–90 |
Optimization Note: HATU-mediated coupling minimizes racemization and enhances efficiency, particularly for scale-up.
Structural and Functional Insights from Analogous Compounds
Role of Hydrophobic Substituents
Studies on triazole-4-carboxamides reveal that hydrophobic groups (e.g., tert-butyl) at the triazole’s C5 position enhance binding affinity to biological targets. For example:
| Compound | R1 (Triazole Substituent) | Binding IC50 (μM) |
|---|---|---|
| 14 | 3,5-di-tert-butylphenyl | 0.21 |
| 2 | 3-tert-butylphenyl | 0.65 |
This suggests that the 4-fluorophenoxy group in the target compound may similarly engage hydrophobic pockets in biological systems, though empirical validation is required.
Electronic Effects of Fluorine
The para-fluorine on the phenoxy group introduces electron-withdrawing effects, potentially stabilizing the amide bond against hydrolysis. Comparative studies on fluorinated vs. non-fluorinated analogs show:
| Analog | Plasma Stability (t1/2, h) |
|---|---|
| 4-Fluorophenoxy derivative | 12.3 ± 1.2 |
| Phenoxy derivative | 8.7 ± 0.9 |
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
CuAAC predominantly yields 1,4-disubstituted triazoles, but trace 1,5-isomers may form. Purification via silica gel chromatography (EtOAc/hexanes, 3:7) resolves this, with 1,4-isomers eluting first.
Amine Nucleophilicity
The secondary amine in 2-(4-fluorophenoxy)ethylamine exhibits reduced nucleophilicity. Pre-activation with HATU or PyBOP improves coupling efficiency.
Scalability
HATU, while effective, is cost-prohibitive for industrial scales. Alternatives like T3P® (propylphosphonic anhydride) offer comparable yields at lower cost.
Q & A
Q. What are the established synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- 1,3-Dipolar Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, azides derived from 4-fluorophenoxyethyl precursors react with methyl-substituted propargyl carboxamides under mild conditions (40–60°C) in THF/water mixtures .
- Post-Functionalization : Alkylation or acylation steps to introduce the fluorophenoxyethyl group. Microwave-assisted synthesis may enhance yields (e.g., 70–85%) and reduce reaction times .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Monitor purity via TLC and confirm with / NMR .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR Spectroscopy : NMR detects aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and triazole protons (δ 8.1–8.3 ppm). NMR identifies fluorophenyl environments (δ -115 to -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 319.12) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data refined via SHELXL (e.g., C–N bond lengths: 1.32–1.35 Å; triazole ring angles: 120–122°) .
Q. What preliminary biological activities have been reported for structurally analogous triazole carboxamides?
Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption or enzyme inhibition .
- Anticancer Potential : IC values of 10–50 µM against HeLa and MCF-7 cells, linked to apoptosis induction or tubulin inhibition .
- Neuroprotective Effects : In vitro models suggest modulation of glutamate receptors or oxidative stress pathways .
Advanced Research Questions
Q. How can Structure-Activity Relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Key SAR strategies include:
- Substituent Variation : Replace the 4-fluorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter lipophilicity and target binding .
- Triazole Modifications : Introduce bulkier substituents (e.g., tert-butyl) at the 1-methyl position to sterically hinder metabolic degradation .
- Pharmacophore Hybridization : Fuse with pyridine or furan moieties (see ) to enhance π-π stacking or hydrogen bonding with biological targets .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like COX-2 or EGFR .
Q. What experimental approaches resolve contradictions in reported biological data for triazole derivatives?
Address discrepancies via:
- Standardized Assays : Re-evaluate activity under consistent conditions (e.g., ATP-based viability assays vs. trypan blue exclusion) .
- Metabolic Stability Tests : Use liver microsomes to assess if divergent results stem from differential CYP450 metabolism .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity (e.g., mGlu2 receptor null mice in ) .
Q. How can computational modeling guide the development of this compound’s drug-likeness?
Computational strategies include:
- ADMET Prediction : SwissADME or QikProp to estimate logP (optimal range: 2–3), aqueous solubility, and blood-brain barrier penetration .
- Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., 100 ns MD runs in GROMACS) to assess stability of ligand-receptor complexes .
- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (Gaussian 09) to optimize charge distribution for target interactions .
Q. What methodologies are recommended for studying this compound’s mechanism of action in vitro?
Mechanistic studies require:
- Enzyme Inhibition Assays : Fluorometric or calorimetric (ITC) methods to measure inhibition constants () for kinases or proteases .
- Flow Cytometry : Annexin V/PI staining to quantify apoptosis vs. necrosis in treated cell lines .
- Western Blotting : Track signaling pathways (e.g., MAPK/ERK or PI3K/Akt) to identify downstream targets .
Methodological Challenges and Solutions
Q. How can low solubility in aqueous media be addressed during formulation?
Strategies include:
Q. What techniques validate the compound’s stability under physiological conditions?
Employ:
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1.2–9.0) with HPLC monitoring .
- LC-MS/MS Degradant Profiling : Identify oxidation byproducts (e.g., N-oxide formation) .
Future Directions
Q. What emerging technologies could advance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
